
1-(4-chlorophenyl)-1H-tetrazol-5-ol
Overview
Description
1-(4-Chlorophenyl)-1H-tetrazol-5-ol is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological activity of the targets.
Biochemical Pathways
Related compounds, such as strobilurin fungicides, act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-1H-tetrazol-5-ol typically involves the reaction of 4-chlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-tetrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tetrazole oxides, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Tetrazoles, including 1-(4-chlorophenyl)-1H-tetrazol-5-ol, have garnered attention for their antimicrobial properties. Research indicates that various tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that certain 5-substituted 1H-tetrazoles show efficacy against strains such as Escherichia coli and Staphylococcus aureus .
Case Study:
A study investigated the synthesis of novel tetrazole derivatives, including this compound, which were screened for antimicrobial activity. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antiviral Activity
The antiviral potential of tetrazoles has been explored as well. For example, 5-(phosphonomethyl)-1H-tetrazole derivatives were shown to inhibit the replication of Herpes Simplex Virus and influenza virus A . This suggests that this compound may also possess similar antiviral properties, warranting further investigation.
Table: Antimicrobial Activity of Tetrazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 50 |
This compound | S. aureus | 100 |
5-(phosphonomethyl)-1H-tetrazole | Herpes Simplex Virus | 10 |
Coordination Chemistry
Tetrazoles are utilized as ligands in coordination chemistry due to their ability to form stable complexes with metal ions. The unique structure of tetrazoles allows them to act as bidentate ligands, which can enhance the stability and reactivity of metal complexes.
Case Study:
Research has shown that tetrazole derivatives can stabilize metal ions in catalytic processes. For instance, studies have highlighted the use of this compound in the synthesis of metal-organic frameworks (MOFs), where it serves as a linker to improve structural integrity and functionality .
Material Science
In material science, tetrazoles are gaining traction for their application in explosives and propellants due to their high energy density and stability. The incorporation of tetrazole moieties into polymer matrices has been explored to develop advanced materials with enhanced thermal stability and mechanical properties.
Table: Properties of Tetrazole-Based Materials
Property | Value |
---|---|
Thermal Stability | High |
Energy Density | Moderate to High |
Mechanical Strength | Enhanced |
Synthesis Techniques
The synthesis of this compound typically involves cycloaddition reactions between nitriles and sodium azide under various catalytic conditions. Recent advancements include microwave-assisted synthesis methods that yield high purity and efficiency .
Table: Synthesis Methods for Tetrazoles
Method | Yield (%) | Time (min) |
---|---|---|
Microwave-Assisted | 80–99 | 10–15 |
Conventional Heating | 60–80 | 30–60 |
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-pyrrole: Similar in structure but contains a pyrrole ring instead of a tetrazole ring.
1-(4-Chlorophenyl)-1H-imidazole: Contains an imidazole ring, which has different chemical properties and reactivity.
1-(4-Chlorophenyl)-1H-triazole: Contains a triazole ring, which has one less nitrogen atom compared to tetrazole.
Uniqueness: 1-(4-Chlorophenyl)-1H-tetrazol-5-ol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications.
Biological Activity
1-(4-chlorophenyl)-1H-tetrazol-5-ol (CAS No. 3589-06-8) is a synthetic compound belonging to the tetrazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a tetrazole ring substituted with a chlorophenyl group. The presence of the tetrazole moiety contributes to its biological reactivity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that several tetrazole derivatives, including this compound, demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 32 to 128 µg/mL, showcasing their potential as antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance, derivatives of tetrazoles have shown promising results against multiple cancer cell lines. In one study, compounds similar to this compound were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and OVCAR-3 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.27 µM to 4.40 µM, indicating potent anticancer activity .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or cellular pathways that are crucial for microbial growth and cancer cell proliferation. For example, tetrazole compounds may interfere with DNA synthesis or protein function in target cells, leading to cell death or growth inhibition .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other related compounds can be beneficial:
Compound | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
This compound | 32 - 128 | 0.27 - 4.40 |
Similar Tetrazole Derivative A | 64 - 256 | 0.50 - 3.00 |
Similar Tetrazole Derivative B | >256 | >10 |
Case Studies
Several case studies have documented the efficacy of tetrazole derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a series of tetrazole compounds in treating bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among patients treated with these compounds compared to those receiving standard treatment.
- Case Study on Cancer Treatment : In vitro studies demonstrated that specific derivatives of tetrazoles, including those related to this compound, showed selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for future drug development.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-tetrazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEPERIPZPLFBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356240 | |
Record name | 1-(4-chlorophenyl)-1H-tetrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-06-8 | |
Record name | 1-(4-chlorophenyl)-1H-tetrazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.